molecular formula C10H14N2O2 B6437123 4,5-dimethyl-6-[(oxetan-2-yl)methoxy]pyrimidine CAS No. 2548993-27-5

4,5-dimethyl-6-[(oxetan-2-yl)methoxy]pyrimidine

Cat. No.: B6437123
CAS No.: 2548993-27-5
M. Wt: 194.23 g/mol
InChI Key: KEYFDJAJBIJRLH-UHFFFAOYSA-N
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Description

4,5-Dimethyl-6-[(oxetan-2-yl)methoxy]pyrimidine is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are nitrogen-containing heterocycles that are widely found in nature and are integral components of nucleic acids. This particular compound is characterized by the presence of two methyl groups at positions 4 and 5, and an oxetane ring attached via a methoxy group at position 6 of the pyrimidine ring.

Safety and Hazards

As with any chemical compound, the safety and hazards associated with pyrimidines would depend on the specific compound . It’s always important to refer to the safety data sheet (SDS) for specific information .

Future Directions

The future directions in the field of pyrimidine research could involve the development of new synthetic methods, exploration of novel pyrimidine-based compounds with potential therapeutic applications, and further investigation into the biological activities of these compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-dimethyl-6-[(oxetan-2-yl)methoxy]pyrimidine typically involves the nucleophilic substitution reaction of a halogenated pyrimidine derivative with an oxetane-containing nucleophile. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide or tetrahydrofuran .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 4,5-Dimethyl-6-[(oxetan-2-yl)methoxy]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidines, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

4,5-Dimethyl-6-[(oxetan-2-yl)methoxy]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,5-dimethyl-6-[(oxetan-2-yl)methoxy]pyrimidine involves its interaction with specific molecular targets. The oxetane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates that interact with biological macromolecules. The pyrimidine ring can also participate in hydrogen bonding and π-π interactions with nucleic acids and proteins, influencing their structure and function .

Comparison with Similar Compounds

  • 4,5-Dimethyl-2-[(oxetan-2-yl)methoxy]pyrimidine
  • 4,5-Dimethyl-6-[(tetrahydrofuran-2-yl)methoxy]pyrimidine
  • 4,5-Dimethyl-6-[(oxiran-2-yl)methoxy]pyrimidine

Uniqueness: 4,5-Dimethyl-6-[(oxetan-2-yl)methoxy]pyrimidine is unique due to the presence of the oxetane ring, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. The oxetane ring’s strain and ability to undergo ring-opening reactions make it a valuable scaffold in medicinal chemistry .

Properties

IUPAC Name

4,5-dimethyl-6-(oxetan-2-ylmethoxy)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-7-8(2)11-6-12-10(7)14-5-9-3-4-13-9/h6,9H,3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEYFDJAJBIJRLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN=C1OCC2CCO2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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